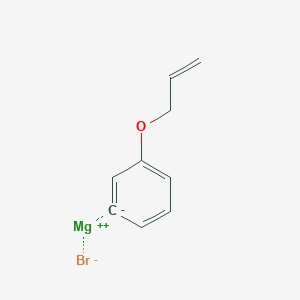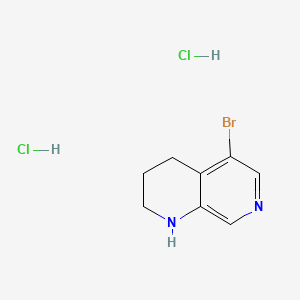![molecular formula C22H16F6N2O3 B13448248 2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13448248.png)
2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1'-biphenyl]-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide is a complex organic compound that features multiple fluorine atoms and a biphenyl structure. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide likely involves multiple steps, including:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions.
Introduction of fluorine atoms: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Functional group modifications: Introduction of carboxamide and hydroxyethyl groups through amide coupling reactions and hydroxylation.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl and hydroxyethyl groups.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: The fluorine atoms make the compound a candidate for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Its unique structure might make it useful in the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Probes: It might be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Electronics: Use in the development of organic electronic devices.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-2-pyridinyl)ethyl]-5-(2,2,2-trifluoroethyl)[1,1’-biphenyl]-3-carboxamide
- 2’,4’-Difluoro-N-[(1R)-1-(5-chloro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide
Uniqueness
The presence of multiple fluorine atoms and the specific arrangement of functional groups make 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)[1,1’-biphenyl]-3-carboxamide unique. These features could confer specific chemical reactivity and biological activity not seen in similar compounds.
Propriétés
Formule moléculaire |
C22H16F6N2O3 |
|---|---|
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
3-(2,4-difluorophenyl)-N-[(1R)-1-(5-fluoro-1-oxidopyridin-1-ium-2-yl)ethyl]-5-(2,2,2-trifluoro-1-hydroxyethyl)benzamide |
InChI |
InChI=1S/C22H16F6N2O3/c1-11(19-5-3-16(24)10-30(19)33)29-21(32)14-7-12(17-4-2-15(23)9-18(17)25)6-13(8-14)20(31)22(26,27)28/h2-11,20,31H,1H3,(H,29,32)/t11-,20?/m1/s1 |
Clé InChI |
XAMHVEVAVRSGHY-UAPALYRASA-N |
SMILES isomérique |
C[C@H](C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C(C(F)(F)F)O)C3=C(C=C(C=C3)F)F |
SMILES canonique |
CC(C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C(C(F)(F)F)O)C3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


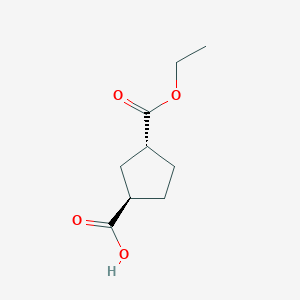
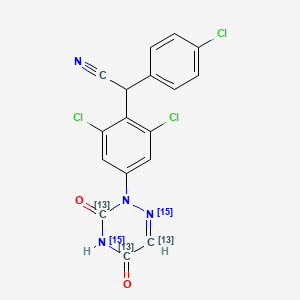
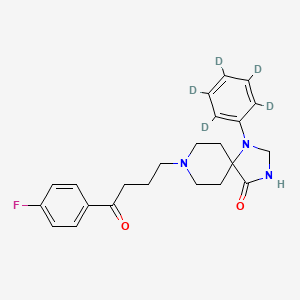
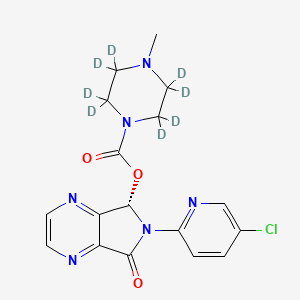
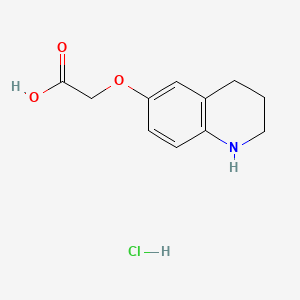

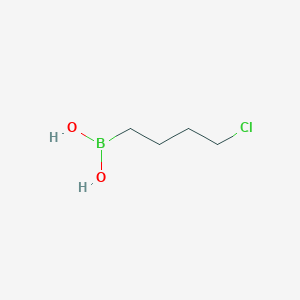
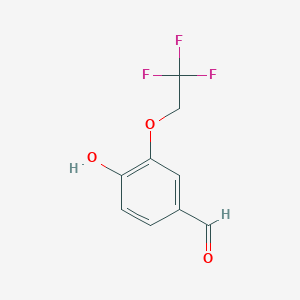
![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-7-(1-hydroxyethyl)-10,16-bis(hydroxymethyl)-19-methyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13448229.png)



